molecular formula C12H15N B11912370 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Cat. No.: B11912370
M. Wt: 173.25 g/mol
InChI Key: KXXCHROCMHZMKM-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C12H15N It is a derivative of cyclopenta[b]indole and is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the cyclopenta[b]indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves the reaction of N-methanesulfonyl-1-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in dimethylformamide (DMF) at temperatures ranging from 180 to 200°C . Another approach includes the dehydroiodination reaction in the presence of an ortho-methyl substituent, which proceeds in piperidine at 110°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of hydroxy derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic photovoltaic devices, it may function as an electron donor or acceptor, facilitating charge transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to its specific methyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-methyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole

InChI

InChI=1S/C12H15N/c1-13-11-7-3-2-5-9(11)10-6-4-8-12(10)13/h2-3,5,7,10,12H,4,6,8H2,1H3

InChI Key

KXXCHROCMHZMKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC2C3=CC=CC=C31

Origin of Product

United States

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